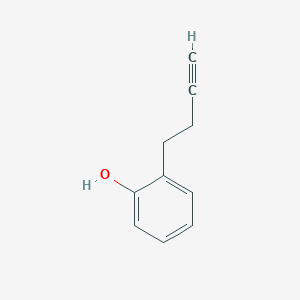

2-(But-3-yn-1-yl)phenol

Beschreibung

BenchChem offers high-quality 2-(But-3-yn-1-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(But-3-yn-1-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

139704-04-4 |

|---|---|

Molekularformel |

C10H10O |

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

2-but-3-ynylphenol |

InChI |

InChI=1S/C10H10O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8,11H,3,6H2 |

InChI-Schlüssel |

PRERQKVRYGLSIP-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCCC1=CC=CC=C1O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-(But-3-yn-1-yl)phenol chemical structure and properties

This is a comprehensive technical guide on 2-(But-3-yn-1-yl)phenol , a specialized chemical intermediate critical in the synthesis of oxygenated heterocycles via transition-metal catalysis.[1]

Structure, Synthesis, and Cyclization Dynamics[1]

Executive Summary

2-(But-3-yn-1-yl)phenol (also known as o-homopropargylphenol) is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group and a terminal alkyne tethered at the ortho position by a two-carbon saturated chain.[1] It serves as a pivotal substrate in organometallic chemistry, specifically for investigating regiodivergent intramolecular hydroalkoxylation .[1]

This molecule is the "gold standard" substrate for testing 5-exo-dig versus 6-endo-dig cyclization selectivity, enabling the precision synthesis of 2-methylene-2,3-dihydrobenzofurans and 4H-chromenes —core pharmacophores in bioactive natural products.[1]

Chemical Identity & Properties

Structural Specifications

The molecule features a flexible homopropargyl chain that allows the terminal alkyne to interact spatially with the phenolic oxygen.

| Property | Value / Description |

| IUPAC Name | 2-(But-3-yn-1-yl)phenol |

| Common Name | o-Homopropargylphenol |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Key Functional Groups | Phenolic -OH (pKa ~10), Terminal Alkyne (-C≡CH) |

| Physical State | Viscous colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |

Spectroscopic Signature

-

¹H NMR (CDCl₃, 400 MHz): Distinctive triplet for the terminal alkyne proton (~1.9–2.0 ppm), multiplet for the ethylene bridge (~2.5–2.9 ppm), and aromatic signals (6.8–7.2 ppm).

-

IR Spectrum: Sharp absorption at ~3300 cm⁻¹ (alkyne C-H stretch) and ~2120 cm⁻¹ (C≡C stretch), alongside broad O-H stretching (~3400 cm⁻¹).[1]

Synthesis Pathways

Direct alkylation of phenol at the ortho position is challenging due to competing O-alkylation.[1] The most robust synthetic route employs Directed Ortho-Metalation (DoM) or Negishi Coupling .[1]

Protocol A: Directed Ortho-Metalation (Recommended)

This method ensures high regioselectivity by using a Directing Metalation Group (DMG).[1]

Step 1: Protection Protect phenol as a Methoxymethyl (MOM) ether to prevent deprotonation of the hydroxyl group and direct lithiation.

-

Reagents: MOM-Cl, DIPEA, DCM.[1]

Step 2: Lithiation & Alkylation [1][2]

-

Reagents:n-BuLi (1.1 equiv), THF, -78°C.[1]

-

Mechanism:[1][3][4][5][6][7][8] The MOM group coordinates Li, directing deprotonation to the ortho position. The lithiated species attacks the alkyl iodide.

Step 3: Global Deprotection [1]

-

Reagents: HCl (aq) / MeOH (removes MOM), then K₂CO₃ / MeOH (removes TMS).[1]

-

Yield: Typically 60–75% overall.[1]

Protocol B: Negishi Cross-Coupling

Ideal for large-scale preparation where organolithium handling is restrictive.[1]

-

Substrate: o-Iodophenol (protected as MOM ether).

-

Coupling Partner: (4-((Trimethylsilyl)ethynyl)alkyl)zinc bromide.[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

-

Deprotection: Acidic hydrolysis.[1]

Reactivity: Intramolecular Hydroalkoxylation[1][4][11][12][13]

The defining characteristic of 2-(but-3-yn-1-yl)phenol is its ability to undergo metal-catalyzed cyclization.[1] The phenolic oxygen attacks the activated alkyne, forming a ring. The size of the ring depends on which carbon of the alkyne is attacked.

Regiodivergency: 5-exo-dig vs. 6-endo-dig

According to Baldwin’s Rules, 5-exo-dig is kinetically favored.[1] However, catalyst choice can override this preference.

-

Pathway A (5-exo-dig): Oxygen attacks the internal alkyne carbon (C3).[1]

-

Pathway B (6-endo-dig): Oxygen attacks the terminal alkyne carbon (C4).[1]

Mechanism Visualization

The following diagram illustrates the divergent pathways controlled by metal coordination.

Caption: Divergent cyclization pathways of 2-(but-3-yn-1-yl)phenol. Catalyst selection dictates ring size (5-membered vs. 6-membered).[1]

Experimental Protocol: Gold-Catalyzed Cyclization

Objective: Synthesis of 2-methylene-2,3-dihydrobenzofuran via 5-exo-dig cyclization.

Materials

-

Substrate: 2-(But-3-yn-1-yl)phenol (1.0 equiv)[1]

-

Catalyst: AuCl(PPh₃) (2 mol%)[1]

-

Co-catalyst: AgOTf (2 mol%)[1]

-

Solvent: Toluene (Anhydrous)[1]

-

Base: NaHCO₃ (5 mol%, optional to buffer acidity)

Methodology

-

Catalyst Activation: In a glovebox or under argon, weigh AuCl(PPh₃) and AgOTf into a flame-dried vial. Add 1 mL of toluene and stir for 5 minutes to generate the active cationic gold species [Au(PPh₃)]⁺[OTf]⁻.[1] A white precipitate (AgCl) will form.[1]

-

Substrate Addition: Dissolve the phenol substrate in toluene (0.1 M concentration) and add it to the catalyst mixture via syringe.[1]

-

Reaction: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (polar) will disappear, replaced by a less polar spot (benzofuran).[1]

-

Workup: Filter the mixture through a short pad of silica gel to remove metal salts.[1] Rinse with ether.[1]

-

Purification: Concentrate the filtrate in vacuo. The product is often pure enough for analysis; otherwise, purify via flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).[1]

Data Interpretation:

-

Product NMR: The terminal alkyne triplet (~2.0 ppm) vanishes.[1] Two new singlets (or doublets) appear at ~4.5–5.0 ppm, corresponding to the exocyclic vinyl protons (=CH₂).[1]

Applications in Drug Discovery

The 2-(but-3-yn-1-yl)phenol scaffold is a gateway to "privileged structures" in medicinal chemistry:

-

Benzofurans: Found in anti-arrhythmic drugs (e.g., Amiodarone) and natural products (e.g., Aigialomycin).[1]

-

Chromans: The core of Vitamin E (Tocopherol) and flavonoids.[1]

-

Spirocycles: Reaction with iodine (Iodocyclization) instead of gold yields iodinated spiro-derivatives, useful for further cross-coupling.[1]

References

-

Teles, J. H., Brode, S., & Chabanas, M. (1998).[1] Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes.[1] Angewandte Chemie International Edition. Link[1]

-

Hashmi, A. S. K. (2007).[1] Gold-Catalyzed Organic Reactions. Chemical Reviews. Link[1]

-

Bates, R. W., & Gnanadesikan, V. (2005).[1] Synthesis of 2-Substituted Chromans and 2,3-Dihydrobenzofurans. Australian Journal of Chemistry.[1] Link[1]

-

Reich, N. W., et al. (2014).[1] Regioselective Gold-Catalyzed Hydroalkoxylation of Alkynes. Journal of Organic Chemistry. Link[1]

-

PubChem Compound Summary. (2025). 2-(3-butynyl)phenol Structure and Properties. Link

Sources

- 1. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 3. Asymmetric Intramolecular Hydroalkoxylation of 2-Vinylbenzyl Alcohols with Chiral Boro-Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: Development, scope, and mechanism of the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones [scholars.duke.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Importance of o-Homopropargylphenol

An In-Depth Technical Guide to the Synthesis and Reactivity of o-Homopropargylphenol

In the landscape of modern synthetic chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. o-Homopropargylphenol emerges as a uniquely valuable building block, distinguished by its bifunctional nature. It incorporates a nucleophilic phenol and a versatile terminal alkyne, positioned in a specific ortho relationship that unlocks a rich portfolio of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of o-homopropargylphenol, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. The inherent functionalities of this molecule serve as a gateway to complex heterocyclic systems and as a powerful handle for bioconjugation, making it a molecule of significant interest.[1][2]

Part 1: Core Synthesis of o-Homopropargylphenol via[3][3]-Sigmatropic Rearrangement

The most reliable and widely adopted method for synthesizing o-homopropargylphenol is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[3][4][5] This pericyclic reaction proceeds through a concerted, thermally-driven[6][6]-sigmatropic shift of an aryl propargyl ether.[5][7][8]

Causality Behind the Experimental Design

The synthesis is a two-step process. The initial step is a standard Williamson ether synthesis to prepare the precursor, allyl phenyl ether. The subsequent Claisen rearrangement is entropically favored and proceeds through a highly ordered, chair-like six-membered transition state. The reaction's elegance lies in its atom economy and the precise ortho-alkylation it achieves. If both ortho positions are blocked, the reaction can proceed to the para position, though this is not the case for the primary synthesis of o-homopropargylphenol from a simple propargyl phenyl ether.[3]

Visualizing the Synthetic Pathway

Caption: Synthetic route to o-homopropargylphenol.

Experimental Protocol: Synthesis of o-Homopropargylphenol

Step 1: Synthesis of Propargyl Phenyl Ether

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone as the solvent.

-

Reaction: Add propargyl bromide (1.2 eq.) dropwise to the stirred suspension.

-

Heating & Monitoring: Heat the mixture to reflux (approx. 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenol starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude propargyl phenyl ether, which is often pure enough for the next step.

Step 2: Thermal Claisen Rearrangement

-

Setup: Place the crude propargyl phenyl ether into a flask suitable for high-temperature reactions, such as a Schlenk flask, under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is often performed neat (without solvent).

-

Heating: Heat the ether to 180-220°C in an oil bath. The exact temperature depends on the substrate and may require optimization.

-

Monitoring: Monitor the rearrangement by TLC or ¹H NMR analysis of aliquots, observing the disappearance of the ether and the appearance of the phenolic product. The reaction can take several hours.

-

Purification: Once the reaction is complete, cool the flask to room temperature. The resulting crude o-homopropargylphenol can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Part 2: The Rich Reactivity of o-Homopropargylphenol

The true synthetic power of o-homopropargylphenol lies in the orthogonal reactivity of its phenolic hydroxyl and terminal alkyne groups. This allows for a diverse range of transformations, making it a versatile precursor for complex molecules.

A. Cyclization Reactions: Gateway to Heterocycles

The ortho-positioning of the hydroxyl and homopropargyl groups is ideal for intramolecular cyclization reactions, providing efficient access to valuable benzofuran and other heterocyclic scaffolds.

Gold-Catalyzed Cyclization

Homogeneous gold catalysis is exceptionally effective for activating the alkyne moiety towards nucleophilic attack by the adjacent phenol.[9] This typically proceeds via a 5-endo-dig cyclization pathway to form substituted 2-methyl-2,3-dihydrobenzofurans.[6][10]

-

Mechanism Insight: A gold(I) catalyst, such as (Ph₃P)AuCl/AgOTf, generates a cationic gold(I) species that coordinates to the alkyne, rendering it highly electrophilic. The phenolic oxygen then attacks the activated alkyne intramolecularly. Subsequent protonolysis or demetallation releases the gold catalyst and yields the cyclized product.[11][12]

Caption: Mechanism of Gold-catalyzed cyclization.

Palladium-Catalyzed Reactions

Palladium catalysts can also be employed, often leading to different reactivity patterns. For instance, in the presence of carbon monoxide, palladium can catalyze cyclocarbonylation reactions to form lactones and other carbonyl-containing heterocycles.[13][14]

B. Cross-Coupling Reactions: Extending the Molecular Framework

The terminal alkyne is a premier functional group for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon bonds.[15][16][17]

Sonogashira Coupling

This is one of the most powerful reactions for alkynes. It couples the terminal alkyne of o-homopropargylphenol with aryl or vinyl halides.[18]

-

Trustworthiness of the Protocol: The Sonogashira coupling is a highly reliable and extensively studied reaction. The catalytic cycle involves two key metals: palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that participates in the transmetalation step.[17]

Caption: Catalytic cycle of the Sonogashira coupling.

C. Cycloaddition Reactions: Constructing Ring Systems

Cycloaddition reactions provide a pathway to construct new ring systems by reacting the alkyne with a complementary partner.[19][20]

[3+2] Huisgen Cycloaddition (Click Chemistry)

The reaction of the terminal alkyne with an organic azide to form a 1,2,3-triazole is a cornerstone of "click chemistry." The copper-catalyzed version (CuAAC) is particularly efficient and regiospecific, yielding the 1,4-disubstituted triazole.

-

Significance in Drug Development: This reaction is exceptionally valuable due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. It is frequently used to link molecular fragments in drug discovery, for bioconjugation, and in materials science. The resulting triazole ring is stable and can act as a pharmacophore or a linker.

Caption: Copper-catalyzed [3+2] azide-alkyne cycloaddition.

[4+2] Cycloaddition (Diels-Alder Reaction)

The alkyne can also function as a dienophile in a [4+2] cycloaddition with a conjugated diene, typically requiring thermal conditions to form a six-membered ring.[21] This reaction is fundamental for building complex cyclic and polycyclic structures.

Part 3: Applications in Drug Discovery and Development

The synthetic versatility of o-homopropargylphenol makes it a powerful scaffold for creating libraries of compounds for biological screening.

-

Heterocycle Synthesis: As demonstrated, it is an excellent precursor for dihydrobenzofurans, which are common motifs in biologically active natural products and pharmaceuticals. Further elaboration, such as nitration of the phenol ring followed by reduction and cyclization, can lead to quinoline structures, another privileged scaffold in medicinal chemistry.[22][23]

-

Prodrug Strategies: The phenolic hydroxyl group can be esterified or converted to a carbamate or phosphate ester to create prodrugs.[24][25] This strategy is often used to improve solubility, membrane permeability, or to achieve targeted drug release, thereby enhancing the pharmacokinetic profile of a parent drug.[26]

-

Linker and Bioconjugation Chemistry: The alkyne functionality is a perfect handle for attaching the molecule to other entities using click chemistry. This is widely applied in attaching drugs to antibodies (Antibody-Drug Conjugates), labeling biomolecules for imaging, or attaching to surfaces for diagnostic applications.[1]

Quantitative Data Summary

The efficiency of transformations involving o-homopropargylphenol is highly dependent on the specific reaction, substrate, and conditions. The following table provides representative yield ranges found in the literature for key reactions.

| Reaction Type | Catalyst / Conditions | Substrate Scope | Typical Yield | References |

| Claisen Rearrangement | Thermal (Neat, ~200°C) | Aryl Propargyl Ethers | 60-85% | [5][7][8] |

| Gold-Catalyzed Cyclization | (Ph₃P)AuNTf₂, CH₂Cl₂ | o-alkynyl phenols | 75-95% | [6][12] |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl/Vinyl Halides | 70-98% | [15][17][18] |

| CuAAC [3+2] Cycloaddition | CuSO₄, Sodium Ascorbate | Organic Azides | >90% | - |

References

- Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies. PubMed.

- Catalytic Enantioselective Protonation of Gold Enolates Enabled by Cooperative Gold(I) Catalysis. (2024).

- Gold-Catalyzed Oxidative Cyclization of Chiral Homopropargyl Amides: Synthesis of Enantioenriched γ-Lactams. Organic Chemistry Portal.

- One-pot (2 + 4) cycloaddition of propargyl alcohols with o-hydroxyphenyl substituted secondary phosphine oxides. Organic & Biomolecular Chemistry (RSC Publishing).

- Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers. Benchchem.

- TBAF‐Catalyzed Cyclization Reactions of o‐(Alkynyl)phenyl Propargyl Alcohols with Malonate Esters: A Possible Cation–π Interaction as The Activation Approach. ResearchGate.

- Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. (2017). International Journal of Organic Chemistry.

- A One-Pot (2+4) Cycloaddition of Propargyl Alcohols with o-Hydroxyphenyl Substituted Secondary Phosphine Oxides. ResearchGate.

- Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans. Organic Chemistry Portal.

- Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Digital CSIC.

- The Claisen Rearrangement.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI.

- Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal.

- Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling.

- Palladium-catalyzed Cross-coupling Reactions.

- Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace.

- Cyclization reactions of propargyl alcohols with enaminones. ResearchGate.

- Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1. ResearchGate.

- Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. (2007). PubMed.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

- Enantioselective synthesis of anti- and syn-homopropargyl alcohols via chiral Brønsted acid catalyzed asymmetric allenylboration reactions. (2012). PubMed.

- Cycloaddition. Wikipedia.

- Cycloaddition Reaction | Overview & Types. Study.com.

- Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. PMC.

- Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers.

- The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry.

- Palladium-Catalyzed Reactions. (2021). MDPI.

- Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H2O2 as Oxidant. ResearchGate.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

- Cross-coupling reaction. Wikipedia.

- 29.5: Cycloaddition Reactions. (2022). Chemistry LibreTexts.

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022).

- Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.

- Propargylamine: an important moiety in drug discovery. (2023). PubMed.

- Special Issue : Organic Molecules in Drug Discovery and Development. MDPI.

- A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute.

- Prodrugs of Alcohols and Phenols. ResearchGate.

- Prodrug Strategies in Ocular Drug Delivery. PMC - NIH.

Sources

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gold-Catalyzed Oxidative Cyclization of Chiral Homopropargyl Amides: Synthesis of Enantioenriched γ-Lactams [organic-chemistry.org]

- 7. digital.csic.es [digital.csic.es]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 10. Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 16. nobelprize.org [nobelprize.org]

- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Cycloaddition - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Cycloaddition Reaction | Overview & Types | Study.com [study.com]

- 22. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 23. Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. blumberginstitute.org [blumberginstitute.org]

Technical Comparison: 2-(but-3-ynyl)phenol vs. 2-(3-butenyl)phenol

This guide provides an in-depth technical analysis comparing 2-(but-3-ynyl)phenol and 2-(3-butenyl)phenol . It is structured to serve researchers in medicinal chemistry and synthetic methodology, focusing on the divergent reactivity profiles dictated by the degree of unsaturation in the tether.

Unsaturation as a Divergent Tool in Heterocycle Synthesis[1]

Executive Summary

The structural difference between 2-(but-3-ynyl)phenol (Alkyne-tethered) and 2-(3-butenyl)phenol (Alkene-tethered) appears minimal—a loss of two hydrogen atoms—but it dictates a fundamental divergence in synthetic utility.

-

The Alkyne (Butynyl): Acts as a latent aromatic precursor . Through metal-catalyzed cycloisomerization (Au, Pt, Pd), it provides rapid access to substituted benzofurans and chromenes , key pharmacophores in oncology and virology.

-

The Alkene (Butenyl): Serves as a saturation handle . It primarily undergoes electrophilic cyclization (Iodine, Se) to form chromans and dihydrobenzofurans , or participates in Ring-Closing Metathesis (RCM) to form macrocycles.

This guide details the physical properties, synthesis, and divergent cyclization modes of these two critical building blocks.

Molecular Architecture & Properties

Both compounds possess a 4-carbon tether at the ortho position of the phenol. This "homo-propargyl" vs. "homo-allyl" relationship is critical for ring size determination during cyclization.

| Feature | 2-(but-3-ynyl)phenol | 2-(3-butenyl)phenol |

| Structure | Ar-(CH₂)₂-C≡CH | Ar-(CH₂)₂-CH=CH₂ |

| IUPAC Name | 2-(but-3-yn-1-yl)phenol | 2-(but-3-en-1-yl)phenol |

| Molecular Weight | 146.19 g/mol | 148.21 g/mol |

| Hybridization (Terminus) | sp (Linear, rigid) | sp² (Trigonal planar, flexible) |

| pKa (Phenol -OH) | ~10.0 (Similar to phenol) | ~10.0 (Similar to phenol) |

| Electronic Character | Electron-rich alkyne (Nucleophilic/Electrophilic depending on activation) | Electron-rich alkene (Nucleophilic) |

| Key Reactivity | 5-exo-dig / 6-endo-dig Cyclization | 5-exo-trig / 6-endo-trig Cyclization |

Synthetic Divergence (The "Make")

While both can be synthesized via cross-coupling, their primary routes differ due to the stability of the precursors.

A. Synthesis of 2-(but-3-ynyl)phenol (The Alkyne)

Direct alkylation of protected phenols is the standard route.

-

Protection: Phenol

MOM-ether or Benzyl ether. -

Alkylation: Lithiation (

-BuLi) followed by addition of 4-bromobut-1-yne (or propargyl bromide homologation). -

Alternative (Sonogashira): Not applicable for the saturated alkyl chain; Sonogashira is for aryl-alkynes. Thus, nucleophilic substitution is preferred.

B. Synthesis of 2-(3-butenyl)phenol (The Alkene)

Unlike the allyl analog (3-carbon), which is made via the classic Claisen Rearrangement of allyl phenyl ether, the 4-carbon homoallyl chain requires specific elongation or coupling.

-

Grignard Approach: Reaction of o-anisylmagnesium bromide with allyl bromide (with Cu catalyst) or 4-bromo-1-butene.

-

Ring Opening: Reductive opening of chroman (dihydro-1-benzopyran) using Lithium/Ammonia or DIBAL-H can yield the open-chain alcohol, followed by deoxygenation, though this is less direct.

-

Cross-Coupling: Negishi coupling of o-iodophenol (protected) with 3-butenylzinc bromide.

Reactivity Matrix: The "Break" & Cyclization

This is the core differentiator. The choice between alkyne and alkene determines the oxidation state and substitution pattern of the resulting heterocycle.

Pathway 1: Electrophilic Iodocyclization

Iodine-mediated cyclization is a self-validating protocol for verifying tether length and nucleophilicity.

-

Alkene (2-(3-butenyl)phenol):

-

Mechanism: Iodine activates the alkene (iodonium ion). The phenol oxygen attacks.[1][2]

-

Outcome: Predominantly 5-exo-trig to form 2-(iodomethyl)chroman or tetrahydrobenzofuran derivatives depending on conditions.

-

Validation: Disappearance of alkene protons in NMR; appearance of diastereotopic -CH2I protons.

-

-

Alkyne (2-(but-3-ynyl)phenol):

-

Mechanism: Iodine activates the alkyne.

-

Outcome: 5-exo-dig cyclization yields 2-(iodomethylene)-2,3-dihydrobenzofuran (Exocyclic vinyl iodide).

-

Utility: The resulting vinyl iodide is a handle for Suzuki/Sonogashira coupling, allowing further library expansion.

-

Pathway 2: Transition Metal Catalysis (Au/Pd)

-

Gold (Au(I)/Au(III)):

-

The Alkyne is the superior substrate. Gold acts as a

-acid, activating the triple bond for intramolecular hydroalkoxylation. -

6-endo-dig: Yields 2H-chromene (Requires specific ligands).

-

5-exo-dig: Yields 2-methylene-dihydrobenzofuran , which can isomerize to 2-methylbenzofuran (aromatization driving force).

-

-

Palladium (Pd(II)): [3]

-

Alkene: Wacker-type oxidative cyclization yields vinyl-dihydrobenzofurans .

-

Alkyne: Oxidative carbonylation produces benzofuran-3-carboxylates .

-

Visualization of Divergent Pathways

The following diagram illustrates the branching reactivity based on the tether type.

Caption: Divergent cyclization pathways. The alkyne (red) accesses unsaturated/aromatic cores; the alkene (blue) accesses saturated scaffolds.

Experimental Protocols

Protocol A: Gold-Catalyzed Cycloisomerization of 2-(but-3-ynyl)phenol

Objective: Synthesis of 2-methylbenzofuran via 5-exo-dig cyclization and isomerization. Reagents: AuCl₃ (5 mol%), AgOTf (5 mol%), Toluene.

-

Preparation: In a glovebox, weigh AuCl₃ (15 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol) into a dried Schlenk flask.

-

Solvation: Add anhydrous Toluene (5 mL) and stir for 10 mins to generate the cationic gold species (Active Catalyst).

-

Addition: Add 2-(but-3-ynyl)phenol (146 mg, 1.0 mmol) dissolved in Toluene (2 mL) dropwise.

-

Reaction: Stir at 80°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.4) will disappear, replaced by a less polar fluorescent spot (Benzofuran).

-

Workup: Filter through a short pad of silica gel to remove metal salts. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes) yields 2-methylbenzofuran.

Protocol B: Iodocyclization of 2-(3-butenyl)phenol

Objective: Synthesis of 2-(iodomethyl)-2,3-dihydrobenzofuran. Reagents: Iodine (I₂), NaHCO₃, CH₂Cl₂.

-

Setup: Dissolve 2-(3-butenyl)phenol (148 mg, 1.0 mmol) in CH₂Cl₂ (10 mL). Add solid NaHCO₃ (252 mg, 3.0 mmol).

-

Cyclization: Cool to 0°C. Add I₂ (254 mg, 1.0 mmol) in portions.

-

Completion: Allow to warm to room temperature and stir for 3 hours. The solution will turn dark violet/brown.

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) until the iodine color vanishes (biphasic mixture turns clear/yellow).

-

Extraction: Extract with CH₂Cl₂ (3 x 10 mL). Dry organics over MgSO₄.

-

Analysis: ¹H NMR will show the disappearance of alkene signals (5.0–6.0 ppm) and appearance of the CH₂-I doublet at ~3.4 ppm.

Medicinal Chemistry Applications (FBDD)

| Application | Alkyne Tether (Butynyl) | Alkene Tether (Butenyl) |

| Click Chemistry | High Utility. Terminal alkyne is a handle for CuAAC (Click) conjugation to fluorophores or PROTAC linkers. | Low Utility. Requires conversion to azide or thiol-ene reaction. |

| Bioisosterism | Rigid linker. Mimics cis-amide bond in certain conformations. | Flexible linker. High entropic penalty upon binding unless constrained. |

| Metabolic Stability | Susceptible to CYP450 oxidation (alkyne hydration). | Susceptible to epoxidation; generally rapidly metabolized. |

| Fragment Growth | Ideal for "growing" into hydrophobic pockets via Sonogashira coupling. | Ideal for RCM (Ring Closing Metathesis) to form macrocyclic drugs. |

References

-

Synthesis of Benzofurans via Gold Catalysis

- Title: "Gold-Catalyzed Cycloisomeriz

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Iodocyclization Methodologies

- Title: "Molecular Iodine-Mediated Cyclization of Tethered Hetero

- Source:Molecules (PMC).

-

URL:[Link]

-

Claisen Rearrangement & Alkene Synthesis

- Title: "The Claisen Rearrangement: Response to Solvents and Substituents."

- Source:Chemical Reviews.

-

URL:[Link]

-

Compound Data (PubChem)

-

Palladium Catalyzed Cyclization

- Title: "Palladium-Catalyzed Sequential Oxidative Cycliz

- Source:Organic Letters.

-

URL:[Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. reddit.com [reddit.com]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Methyl-2-buten-1-yl)phenol | C11H14O | CID 70787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(But-3-yn-2-yl)phenol | C10H10O | CID 148507369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-methylbenzofuran from 2-(but-3-yn-1-yl)phenol

This Application Note is structured to address the specific synthesis request while providing critical scientific correction regarding the starting material to ensure successful target molecule generation.

Protocol Optimization & Substrate Analysis

Executive Summary & Strategic Analysis

Objective: Synthesis of 2-methylbenzofuran. Stated Precursor: 2-(but-3-yn-1-yl)phenol. Critical Analysis: A structural analysis reveals a carbon-count and cyclization-mode mismatch between the stated precursor and the target.

-

Target (2-methylbenzofuran): A C9 aromatic system (Benzene C6 + Furan C2 + Methyl C1).

-

Stated Precursor (2-(but-3-yn-1-yl)phenol): A C10 homopropargylic system. Cyclization of this substrate typically yields 4-methyl-2H-chromene (6-membered ring) or 2-vinyl-2,3-dihydrobenzofuran (via 5-exo-dig), not the aromatic 2-methylbenzofuran.

Corrective Directive: To synthesize 2-methylbenzofuran efficiently, the precursor must be corrected to 2-(prop-1-yn-1-yl)phenol (an internal alkyne) or 2-allylphenol (via oxidative Wacker cyclization).

This guide provides:

-

Protocol A (Recommended): The high-yield synthesis of 2-methylbenzofuran from the corrected precursor 2-(prop-1-yn-1-yl)phenol.

-

Protocol B (Alternative): The Wacker-type oxidative cyclization from 2-allylphenol.

-

Substrate Impact Study: A technical breakdown of why the user's stated precursor yields chromenes, serving as a negative control.

Chemical Pathway Visualization

The following diagram illustrates the divergent pathways based on the linker length of the starting phenol.

Caption: Comparative cyclization pathways. Green path indicates the correct atom-economic route to 2-methylbenzofuran. Red path shows the chromene byproduct from the user's stated homopropargyl precursor.

Protocol A: Cycloisomerization of 2-(prop-1-yn-1-yl)phenol (Recommended)

This method is selected for its atom economy (100%) and absence of external oxidants. It utilizes a transition-metal-free base-catalyzed approach or a Gold(I) catalyst for milder conditions.

-

Reaction Type: 5-endo-dig Cycloisomerization

-

Precursor: 2-(prop-1-yn-1-yl)phenol

Materials & Reagents

| Reagent | Equiv/Conc.[3][4][5][6][7][8][9] | Role |

| 2-(prop-1-yn-1-yl)phenol | 1.0 equiv | Substrate |

| Cs₂CO₃ (Cesium Carbonate) | 2.0 equiv | Base/Catalyst |

| DMSO or DMF | 0.2 M | Solvent |

| Ethyl Acetate/Hexane | - | Extraction/Purification |

Experimental Procedure

-

Setup: Flame-dry a 25 mL Schlenk tube and equip it with a magnetic stir bar. Purge with Nitrogen (N₂) for 5 minutes.

-

Charging: Add 2-(prop-1-yn-1-yl)phenol (1.0 mmol, 132 mg) and Cs₂CO₃ (2.0 mmol, 652 mg) to the tube.

-

Solvation: Add anhydrous DMSO (5.0 mL) via syringe. Seal the tube.

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (less polar) should disappear, and a highly fluorescent spot (Benzofuran) should appear.

-

-

Workup:

-

Cool to room temperature (25°C).

-

Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine (2 x 10 mL) to remove residual DMSO.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography (Silica Gel, 100% Hexane to 95:5 Hexane/EtOAc).

-

Validation: 2-methylbenzofuran typically elutes rapidly. Confirm structure via ¹H NMR (Singlet at ~2.4 ppm for -CH₃, Singlet at ~6.3 ppm for C3-H).

Protocol B: Wacker-Type Oxidative Cyclization (Industrial Standard)

If 2-alkynylphenols are unavailable, 2-allylphenol is a cheap, commercially available alternative. This route requires an oxidant to dehydrogenate the intermediate.

-

Reaction Type: Pd(II)-catalyzed Oxidative Cyclization

-

Precursor: 2-allylphenol (2-(prop-2-en-1-yl)phenol)

Materials & Reagents

| Reagent | Equiv/Conc.[3][4][5][6][7][8][9] | Role |

| 2-Allylphenol | 1.0 equiv | Substrate |

| PdCl₂ (Palladium Chloride) | 5 mol% | Catalyst |

| CuCl₂ (Copper Chloride) | 2.0 equiv | Oxidant |

| O₂ (Oxygen) | 1 atm (Balloon) | Terminal Oxidant |

| MeOH/H₂O (10:1) | 0.1 M | Solvent System |

Experimental Procedure

-

Setup: Charge a round-bottom flask with PdCl₂ (0.05 mmol) and CuCl₂ (2.0 mmol).

-

Solvation: Add MeOH (9 mL) and H₂O (1 mL). Stir until salts are dissolved.

-

Addition: Add 2-allylphenol (1.0 mmol, 134 mg) dropwise.

-

Oxidation: Attach an O₂ balloon. Stir at 60°C for 12 hours.

-

Mechanism Note: The Pd(II) coordinates the alkene, phenol attacks (oxypalladation), followed by

-hydride elimination and subsequent isomerization/oxidation to aromatize the furan ring.

-

-

Workup: Filter through a celite pad to remove metal precipitates. Concentrate the filtrate.

-

Purification: Standard silica chromatography (Hexane/EtOAc).

Substrate Impact Study: The "But-3-yn-1-yl" Anomaly

This section details why the user's stated starting material is unsuitable for the specific target 2-methylbenzofuran, ensuring the researcher understands the "Why" behind the protocol correction.

Substrate: 2-(but-3-yn-1-yl)phenol Structure: Ar-CH₂-CH₂-C≡CH (Homopropargyl chain)

When subjected to the metal-catalyzed conditions described above (Au or Pt catalysts), this substrate undergoes 6-endo-dig cyclization :

-

Activation: The metal coordinates the terminal alkyne.

-

Nucleophilic Attack: The phenolic oxygen attacks the internal carbon of the alkyne (6-endo) because the 5-exo path is sterically strained and leads to an exocyclic double bond.

-

Result: Formation of 4-methyl-2H-chromene (a 6-membered oxygen heterocycle).

Comparison Table: Precursor vs. Product

| Precursor | Chain Length | Cyclization Mode | Major Product |

| 2-(prop-1-yn-1-yl)phenol | 3 Carbons | 5-endo-dig | 2-Methylbenzofuran (Target) |

| 2-Allylphenol | 3 Carbons | Oxidative Cyclization | 2-Methylbenzofuran (Target) |

| 2-(but-3-yn-1-yl)phenol | 4 Carbons | 6-endo-dig | 4-Methyl-2H-chromene (Mismatch) |

References

-

Transition-Metal-Free Cyclization: Wang, M., et al. "Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans."[4][9][10] RSC Advances, 2018, 8, 28637-28641.

-

Gold-Catalyzed Mechanism: Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[7][11] Chemical Reviews, 2007, 107(7), 3180-3211.

- Wacker Oxidation Route: Hegedus, L. S., et al. "Synthesis of 2-methylbenzofuran from o-allylphenol." Journal of the American Chemical Society, 1976, 98, 2674.

-

Homopropargyl Cyclization (Chromene Formation): Seregin, I. V., & Gevorgyan, V. "Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium En Route to C-2 Substituted Fused Furans." Journal of the American Chemical Society, 2006, 128(37), 12050-12051.

Sources

- 1. Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Application Note: Precision Protocol for 6-endo-dig Cyclization of Homopropargyl Phenols

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of lipophilic antioxidants (Vitamin E), antihypertensives (Cromakalim), and various anticancer agents.[1]

Synthesizing this core via the intramolecular hydroalkoxylation of homopropargyl phenols (specifically 2-(but-3-yn-1-yl)phenols) presents a classic regioselectivity challenge.[1] According to Baldwin’s rules, the cyclization competes between the kinetically favored 5-exo-dig pathway (yielding dihydrobenzofurans) and the thermodynamically stable 6-endo-dig pathway (yielding chromans).[1]

This Application Note provides a validated protocol for enforcing the 6-endo-dig manifold using cationic Gold(I) catalysis. Unlike traditional acid-mediated methods which often suffer from poor regiocontrol, this protocol leverages the "soft" Lewis acidity of gold to activate the alkyne

Mechanistic Insight & Selectivity Control

The Regioselectivity Challenge

The cyclization of 2-(but-3-yn-1-yl)phenol involves the nucleophilic attack of the phenolic oxygen onto the tethered alkyne.[1]

-

5-exo-dig: Attack on the internal carbon (C3).[1] Favored by orbital alignment (acute trajectory) and kinetics, especially for terminal alkynes.[1]

-

6-endo-dig: Attack on the distal carbon (C4).[1] Required for chroman formation.[1] This pathway must be chemically induced by specific catalysts or substrate substitution (e.g., internal alkynes).[1]

The Gold(I) Solution

Gold(I) complexes (

Pathway Visualization

The following diagram illustrates the divergent pathways and the Gold(I)-mediated enforcement of the 6-endo-dig route.

Caption: Divergent cyclization pathways. Gold(I) catalysts, particularly with bulky ligands, favor the 6-endo-dig manifold for internal alkynes by stabilizing the distal transition state.[1]

Experimental Protocol

Method A: Cationic Gold(I)-Catalyzed Cyclization

This is the industry-standard method for high-value substrates, offering the highest functional group tolerance.[1]

Reagents & Materials

-

Substrate: 2-(4-phenylbut-3-yn-1-yl)phenol (Example of internal alkyne).[1]

-

Pre-Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) ([IPrAuCl] ).[1]

-

Activator: Silver Hexafluoroantimonate (AgSbF₆ ) or Silver Triflate (AgOTf ).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

-

Standard: 1,3,5-Trimethoxybenzene (for NMR yield determination).

Step-by-Step Procedure

-

Catalyst Activation (In Situ):

-

In a glovebox or under Argon, weigh [IPrAuCl] (2 mol%) and AgSbF₆ (2 mol%) into a flame-dried vial.

-

Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Stir for 5–10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [IPrAu]+.

-

Expert Tip: Filtering the AgCl is optional but recommended for kinetic studies. For synthetic prep, the suspension can be used directly.[1]

-

-

Substrate Addition:

-

Dissolve the homopropargyl phenol (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the substrate solution dropwise to the catalyst suspension at Room Temperature (25°C).

-

Note: Slow addition prevents local overheating, though the reaction is generally mild.[1]

-

-

Reaction Monitoring:

-

Stir at RT.[1] Monitor by TLC (typically 1–4 hours).

-

The spot for the starting phenol (more polar) should disappear, replaced by the less polar chroman spot.

-

Troubleshooting: If conversion stalls, heat to 40°C (refluxing DCM).

-

-

Quenching & Workup:

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Result: 2-benzyl-chroman (via reduction of the double bond if H-source present) or 2-benzyl-chromene derivatives depending on specific workup/conditions.[1] Note: Standard hydroalkoxylation yields the enol ether which tautomerizes or reduces. For 2-(but-3-ynyl)phenol, the product is 3,4-dihydro-2H-1-benzopyran (Chroman) with a substituent at the 2-position.[1]

-

Optimization & Troubleshooting Guide

The choice of catalyst ligand and solvent significantly impacts the 5-exo vs. 6-endo ratio.[1]

| Variable | Recommendation | Mechanistic Rationale |

| Ligand | IPr (NHC) or JohnPhos | Bulky, electron-rich ligands destabilize the tight coordination required for the 5-exo transition state, pushing the reaction toward the 6-endo manifold.[1] |

| Counterion | SbF₆⁻ or NTf₂⁻ | Non-coordinating anions ensure the Gold center remains highly cationic and Lewis acidic. Avoid Cl⁻ (poison).[1] |

| Solvent | DCM or Toluene | Non-coordinating solvents prevent competitive binding to the catalyst. |

| Substrate | Internal Alkyne | Terminal alkynes ( |

Decision Logic for Conditions

Use the following workflow to select the optimal conditions for your specific substrate.

Caption: Decision matrix for catalyst selection based on alkyne substitution.

Safety & Handling

-

Gold Catalysts: While generally non-toxic, gold salts should be handled with gloves.[1]

-

Silver Salts: AgSbF₆ and AgOTf are corrosive and light-sensitive.[1] Weigh quickly in low-light conditions or a glovebox.

-

Solvents: DCM is a suspected carcinogen; use in a fume hood.[1]

References

-

Mechanistic Foundation of Gold Catalysis: Gorin, D. J., & Toste, F. D. (2007).[1] Nature, 446(7134), 395–403.[1] "Relativistic effects in homogeneous gold catalysis." [1]

-

Gold-Catalyzed Synthesis of Chromans (Primary Protocol Source): Belting, V., & Krause, N. (2006).[1] Organic Letters, 8(20), 4489–4492.[1] "Gold-Catalyzed Cycloisomerization of Functionalized 2-(Alkynyl)phenols."

-

Baldwin's Rules & Alkyne Cyclization: Alabugin, I. V., & Gilmore, K. (2016).[1] Chemical Reviews, 116(19), 11786–11826.[1] "The Baldwin Rules: Revised and Extended." [1]

-

Pd-Catalyzed Selective 6-endo-dig Cyclization: Brinet, D., et al. (2019).[1] Organic Letters, 21(5), 1345–1349.[1] "Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization..." [1]

Sources

Application Notes and Protocols: Platinum-Catalyzed Etherification of 2-(but-3-yn-1-yl)phenol

Abstract

This document provides a comprehensive guide to the platinum-catalyzed intramolecular etherification of 2-(but-3-yn-1-yl)phenol, a significant transformation for the synthesis of chromene derivatives. The reaction proceeds via an intramolecular hydroalkoxylation mechanism, offering an efficient and atom-economical route to these valuable heterocyclic scaffolds. This guide details the underlying scientific principles, provides a robust experimental protocol, and discusses the interpretation of results for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The synthesis of cyclic ethers is a cornerstone of modern organic chemistry, as these motifs are prevalent in a vast array of biologically active molecules.[1] Traditional methods for cyclic ether formation often rely on harsh conditions or the use of toxic reagents.[1] In contrast, transition metal-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols has emerged as a powerful and elegant strategy. Platinum catalysts, in particular, have shown remarkable efficacy in activating alkynes and olefins for nucleophilic attack by a tethered hydroxyl group.[1][2]

The intramolecular etherification of 2-(but-3-yn-1-yl)phenol to yield 4-methyl-4H-chromene is a prime example of this methodology. The platinum catalyst facilitates the cyclization under mild conditions, leading to the formation of the chromene ring system, a privileged scaffold in medicinal chemistry with a wide range of biological activities. This application note will delve into the mechanistic intricacies of this transformation and provide a detailed, field-tested protocol for its successful implementation in a laboratory setting.

Reaction Mechanism and Key Principles

The platinum-catalyzed intramolecular hydroalkoxylation of 2-(but-3-yn-1-yl)phenol is believed to proceed through a π-activation mechanism.[3] The catalytic cycle is initiated by the coordination of the platinum(II) catalyst, such as PtCl₂, to the alkyne moiety of the substrate. This coordination renders the alkyne more electrophilic and susceptible to nucleophilic attack.

The key steps of the proposed mechanism are as follows:

-

Alkyne Coordination: The platinum(II) catalyst coordinates to the carbon-carbon triple bond of the 2-(but-3-yn-1-yl)phenol substrate.

-

Intramolecular Nucleophilic Attack: The pendant hydroxyl group of the phenol acts as an internal nucleophile, attacking the activated alkyne. This step can proceed via two regiochemical pathways: a 6-endo-dig or a 5-exo-dig cyclization. For the formation of the chromene ring system, the 6-endo-dig pathway is favored. The regioselectivity can be influenced by electronic effects of substituents on the alkyne.[3]

-

Protonolysis/Regeneration of the Catalyst: Following the cyclization, a proton transfer step occurs, leading to the formation of the enol ether product and regeneration of the active platinum catalyst, which can then enter a new catalytic cycle.

The choice of platinum catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. While simple salts like PtCl₂ are effective, the use of ligands can modulate the reactivity and stability of the catalyst.[4][5]

Catalytic Cycle Diagram

Caption: Proposed catalytic cycle for the platinum-catalyzed etherification.

Experimental Protocol

This protocol provides a detailed procedure for the platinum-catalyzed intramolecular etherification of 2-(but-3-yn-1-yl)phenol.

Materials and Equipment

-

Substrate: 2-(but-3-yn-1-yl)phenol

-

Catalyst: Platinum(II) chloride (PtCl₂)

-

Solvent: Anhydrous toluene

-

Reagents for workup: Saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate

-

Equipment: Schlenk flask or sealed tube, magnetic stirrer with heating, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates, standard glassware.

Reaction Parameters

| Parameter | Value | Rationale |

| Catalyst Loading | 1-5 mol% | Sufficient to achieve a reasonable reaction rate without being wasteful of the precious metal catalyst. |

| Substrate Concentration | 0.1 M | A standard concentration to balance reaction rate and solubility. |

| Temperature | 80-110 °C | Provides the necessary thermal energy to overcome the activation barrier of the reaction. |

| Reaction Time | 12-24 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

| Solvent | Toluene | A non-coordinating, high-boiling solvent suitable for the reaction temperature. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 2-(but-3-yn-1-yl)phenol (1 equivalent).

-

Add platinum(II) chloride (0.01-0.05 equivalents).

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to achieve a 0.1 M concentration of the substrate.

-

-

Reaction Execution:

-

Seal the flask or tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-4H-chromene.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Results and Discussion

Successful execution of this protocol should yield 4-methyl-4H-chromene in good to excellent yields. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Observations:

-

The reaction mixture may change color upon heating, indicating the formation of the active catalytic species.

-

TLC analysis should show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.

Troubleshooting:

-

Low Conversion: If the reaction does not proceed to completion, consider increasing the reaction temperature, extending the reaction time, or increasing the catalyst loading. Ensure that the solvent is anhydrous and the reaction is performed under an inert atmosphere, as water and oxygen can deactivate the catalyst.

-

Formation of Side Products: The formation of side products may indicate competing reaction pathways. Optimization of the reaction temperature and catalyst system may be necessary to improve selectivity. In some cases, alternative platinum catalysts or the addition of ligands might be beneficial.[6][7]

Conclusion

The platinum-catalyzed intramolecular etherification of 2-(but-3-yn-1-yl)phenol is a robust and efficient method for the synthesis of 4-methyl-4H-chromene. This application note provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully perform this valuable transformation. The mild reaction conditions and high atom economy make this a highly attractive method for the preparation of chromene derivatives for applications in drug discovery and materials science.

References

-

Michelet, V., et al. (2004). PtCl2-catalyzed Cycloisomerizations of 5-en-1-yn-3-ol Systems. PubMed. Available at: [Link]

-

Qian, H., et al. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers. Organic Chemistry Portal. Available at: [Link]

-

Zhou, Y., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. Nature Communications. Available at: [Link]

-

Dudnik, A. S., et al. (2021). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. PMC. Available at: [Link]

-

Wang, Y., et al. (2014). Mechanisms of the PtCl2‑Catalyzed Intramolecular Cyclization of o‑Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes and Comparison of Three sp3 C–H Bond Activation Modes. The Journal of Organic Chemistry. Available at: [Link]

-

Li, P., et al. (2017). Dual-role of PtCl2 catalysis in the intramolecular cyclization of (hetero)aryl-allenes for the facile construction of substituted 2,3-dihydropyrroles and polyheterocyclic skeletons. Chemical Communications. Available at: [Link]

-

Wang, Y., et al. (2017). Mechanisms of the PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes for the synthesis of indenes and comparison of three sp3 C-H bond activation modes. Semantic Scholar. Available at: [Link]

-

Zhou, Y., et al. (2020). Development of Highly E cient Platinum Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. Research Square. Available at: [Link]

-

Wang, Y., et al. (2014). Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes and Comparison of Three sp3 C–H Bond Activation Modes. ACS Publications. Available at: [Link]

-

Barluenga, J., et al. (2009). Gold‐ or Platinum‐Catalyzed Cascade Processes of Alkynol Derivatives Involving Hydroalkoxylation Reactions Followed by Prins‐Type Cyclizations. Sci-Hub. Available at: [Link]

-

Qian, H., et al. (2004). Platinum-catalyzed intramolecular hydroalkoxylation of gamma- and delta-hydroxy olefins to form cyclic ethers. PubMed. Available at: [Link]

-

Unravelling mechanistic insights in the platinum-catalysed dihydroalkoxylation of allenes. University of East Anglia. Available at: [Link]

-

Qian, H., et al. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers Supporting Information. AWS. Available at: [Link]

-

Zhou, Y., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. PubMed. Available at: [Link]

-

Synthesis of 4H-chromenes. Organic Chemistry Portal. Available at: [Link]

-

Proposed mechanism for synthesis of 4H-chromene derivatives (a),... ResearchGate. Available at: [Link]

-

Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. MDPI. Available at: [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC. Available at: [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. Available at: [Link]

-

Chatani, N., et al. (2009). Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. PubMed. Available at: [Link]

-

Shinde, V. S., et al. (2009). Platinum‐Catalyzed Hydrogenative Cyclization of Yne‐Enones, Yne‐Aldehydes, and Yne‐Dienes. European Journal of Organic Chemistry. Available at: [Link]

-

Kwon, Y., et al. (2014). Platinum-Catalyzed Synthesis of Substituted Phenanthrenes from Biphenyl Propargyl Alcohols via a Carbene Intermediate. Sci-Hub. Available at: [Link]

-

Sevov, C. S., & Hartwig, J. F. (2013). Iridium-Catalyzed, Intermolecular Hydroetherification of Unactivated Aliphatic Alkenes with Phenols. The Hartwig Group. Available at: [Link]

Sources

- 1. Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers [organic-chemistry.org]

- 2. Platinum-catalyzed intramolecular hydroalkoxylation of gamma- and delta-hydroxy olefins to form cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PtCl2-catalyzed cycloisomerizations of 5-en-1-yn-3-ol systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in 2-(But-3-ynyl)phenol Cyclization

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the intramolecular cyclization of 2-(but-3-ynyl)phenol and its derivatives. Our goal is to provide you with the in-depth technical insights and actionable troubleshooting strategies necessary to master the regioselectivity of this powerful transformation.

The cyclization of 2-(but-3-ynyl)phenols is a cornerstone reaction for synthesizing substituted 2,3-dihydrobenzofurans and 4H-chromenes, core scaffolds in numerous natural products and pharmaceuticals.[1] However, the reaction is often plagued by a lack of regioselectivity, yielding a mixture of the 5-membered dihydrofuran ring (via 5-exo-dig cyclization) and the 6-membered chromene ring (via 6-endo-dig cyclization). This guide will help you navigate the mechanistic nuances and systematically optimize your reaction conditions to achieve the desired isomeric product with high fidelity.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Fundamentals

This section addresses the foundational principles governing the regioselectivity of the cyclization.

Q1: What are the primary cyclization pathways for 2-(but-3-ynyl)phenol?

The intramolecular hydroalkoxylation of 2-(but-3-ynyl)phenol can proceed through two distinct, competing pathways, dictated by Baldwin's rules for ring closure. Both pathways are generally catalyzed by π-acidic metals (e.g., Au, Pt, Pd) or other electrophilic reagents (e.g., I₂).[2][3]

-

5-exo-dig Cyclization: The phenolic oxygen attacks the internal carbon of the alkyne. This pathway is kinetically favored according to Baldwin's rules and results in the formation of a five-membered 2-methylene-2,3-dihydrobenzofuran. This exocyclic enol ether can then isomerize to the more stable 2-methylbenzofuran.

-

6-endo-dig Cyclization: The phenolic oxygen attacks the terminal carbon of the alkyne. While often considered kinetically less favorable, this pathway leads to the formation of a six-membered 4H-chromene ring.[4]

The challenge for the synthetic chemist is to selectively promote one pathway over the other.

Q2: What are the key factors that control regioselectivity in this reaction?

Regioselectivity is not governed by a single factor but is a result of the interplay between several experimental variables. Understanding these is crucial for troubleshooting.

-

Catalyst Choice: This is arguably the most critical factor. Gold(I) and Gold(III) catalysts are renowned for activating alkynes towards nucleophilic attack.[5] Platinum catalysts are also highly effective, and their selectivity can be tuned by ligand choice.[6][7] In some cases, simpler reagents like molecular iodine can promote cyclization, often with different regiochemical outcomes.[8]

-

Electronic Effects of the Substrate: The electronic nature of the substituent on the alkyne terminus dramatically influences the regioselectivity. Electron-withdrawing groups (EWGs) on the alkyne polarize the C-C triple bond, making the β-carbon (internal) more electron-deficient and thus more susceptible to nucleophilic attack, favoring the 5-exo-dig pathway.[6][9] Conversely, electron-donating groups (EDGs) can favor the 6-endo-dig pathway by increasing the electron density at the terminal carbon.[7]

-

Steric Hindrance: Bulky substituents near the phenol or on the alkyne can sterically bias the reaction towards one transition state over another.

-

Solvent and Temperature: The polarity of the solvent can influence the stability of charged intermediates or transition states, while temperature can shift the balance between kinetic and thermodynamic control.

Part 2: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter in the lab.

Problem: My reaction produces a mixture of the 5-exo and 6-endo products.

Q: How can I selectively favor the formation of the 5-exo product (2,3-dihydrobenzofuran derivative)?

Cause & Explanation: Formation of the 5-exo product is often the kinetically preferred pathway. To enhance this, you need to use conditions that amplify this kinetic preference and suppress the competing 6-endo pathway. This typically involves making the internal alkyne carbon the more electrophilic site.

Solutions:

-

Catalyst System Selection:

-

Gold Catalysts: Cationic gold(I) complexes, such as [Au(IPr)Cl]/AgSbF₆ or [Au(Johnphos)Cl]/AgSbF₆, are highly effective π-acids that strongly activate the alkyne.[2] They generally favor the kinetically controlled 5-exo pathway.

-

Platinum Catalysts: PtCl₂ is a classic catalyst for this transformation and often provides good selectivity for the 5-exo product.[6][10]

-

-

Substrate Modification (Electronic Tuning):

-

If your synthesis allows, install an electron-withdrawing group (e.g., ester, ketone, sulfone) on the terminal position of the alkyne. This modification strongly polarizes the alkyne, directing the nucleophilic attack of the phenol to the internal carbon, thus yielding the 5-exo product with high selectivity.[6][7]

-

-

Reaction Conditions:

-

Lower Temperatures: Running the reaction at room temperature or even 0 °C can enhance the kinetic selectivity, favoring the pathway with the lower activation energy, which is typically the 5-exo-dig cyclization.

-

Q: How can I suppress the 5-exo pathway and favor the 6-endo product (4H-chromene derivative)?

Cause & Explanation: Favoring the 6-endo product requires overcoming the kinetic preference for the 5-exo pathway. This can be achieved by altering the electronic properties of the alkyne to make the terminal carbon the preferred site of attack or by using specific catalytic systems that favor this geometry.

Solutions:

-

Substrate Modification (Electronic Tuning):

-

Install an electron-donating group (EDG), such as a silyl group (e.g., TMS) or an alkyl group, on the terminal position of the alkyne. EDGs increase the electron density at the terminal carbon, which can make it more susceptible to attack in certain platinum-catalyzed systems, thereby promoting the 6-endo cyclization.[6][7]

-

-

Catalyst and Ligand Effects:

-

Platinum with Electron-Rich Ligands: In platinum-catalyzed systems, the use of more electron-rich phosphine ligands can sometimes favor the 6-endo pathway.[7] This is a subtle effect and requires careful screening.

-

Iodine-Mediated Cyclization: In some substrate systems, using molecular iodine (I₂) can promote a 5-endo-dig iodocyclization, which, after subsequent reactions, can lead to benzofuran structures rather than the desired chromene.[8] However, careful control of conditions and substrate might allow for different outcomes. Always verify the structure of iodine-cyclized products carefully.

-

Comparative Data on Catalyst and Substrate Effects:

| Catalyst System | Alkyne Substituent (R) | Predominant Product | Typical Selectivity (exo:endo) | Reference |

| PtCl₂ | -H, -Alkyl | 5-exo | >10:1 | [6] |

| PtCl₂ | -CO₂Me (EWG) | 5-exo | >20:1 | [6][7] |

| PtCl₂ | -Ph (Electron-rich) | 6-endo | 1:12 | [6][7] |

| [Au(IPr)Cl]/AgSbF₆ | -H, -Alkyl | 5-exo | High, often exclusive | [2][11] |

| Cs₂CO₃ (Base) | -Ph | 5-exo (aromatized) | Exclusive (for benzofuran) | [12][13] |

Part 3: Experimental Protocols & Best Practices

To ensure reproducibility, we provide a detailed protocol for a highly selective 5-exo cyclization and a method for product analysis.

Protocol 1: Gold-Catalyzed 5-exo-dig Cyclization of 2-(But-3-ynyl)phenol

This protocol is optimized for achieving high selectivity for the 2-methylene-2,3-dihydrobenzofuran product.

Materials:

-

2-(But-3-ynyl)phenol (1.0 eq)

-

(Johnphos)Au(MeCN)SbF₆ (2 mol%)

-

Dichloromethane (DCM), anhydrous (0.1 M concentration)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-(but-3-ynyl)phenol.

-

Add anhydrous DCM via syringe to achieve a 0.1 M solution.

-

In a separate vial, weigh the gold catalyst, (Johnphos)Au(MeCN)SbF₆ (0.02 eq), and dissolve it in a small amount of anhydrous DCM.

-

Add the catalyst solution to the substrate solution dropwise at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-methylene-2,3-dihydrobenzofuran.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]

- 5. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions [organic-chemistry.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[ b ]furans ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03882A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Preventing polymerization of terminal alkynes in phenol synthesis

Technical Support Center: Alkyne Handling in Phenol Synthesis

Topic: Prevention of Terminal Alkyne Polymerization & Homocoupling Ticket ID: #ALK-PH-001 Status: Resolved / Guide Published

Executive Summary: The "Polymerization" Misdiagnosis

User Issue: "My terminal alkyne is turning into a black tar/solid instead of coupling to my phenol precursor."

Root Cause Analysis: In 90% of phenol synthesis cases (specifically Sonogashira or related couplings), what users observe as "polymerization" is actually Glaser-Hay Oxidative Homocoupling .

-

The Mechanism: In the presence of Copper (Cu) and trace Oxygen, two terminal alkynes couple to form a diyne (

).[1] These diynes are often unstable and can further oligomerize into dark, insoluble "tars" that mimic polymers. -

The Phenol Factor: Phenols are electron-rich and acidic. If you are coupling a terminal alkyne to a halophenol, the phenolic proton can interfere with the base, slowing the desired cross-coupling and giving the alkyne more time to homocouple.

Critical Decision Tree (Troubleshooting)

Use this logic flow to determine your immediate protocol adjustment.

Figure 1: Decision matrix for diagnosing alkyne instability during coupling reactions.

Technical Deep Dive: The Mechanisms

To solve the problem, you must understand the competition between the Desired Cycle (Cross-Coupling) and the Parasitic Cycle (Glaser Coupling).

The Competition

-

Pathway A (Desired): The Pd(0) catalyst inserts into the Aryl-Halide bond. The Alkyne (activated by Cu or Base) transmetallates to Pd. Reductive elimination yields the product.[2]

-

Pathway B (Parasitic): Cu(I) is oxidized to Cu(II) by trace

. Cu(II) oxidizes the alkyne to a radical, which dimerizes. This is the "tar" source.

Figure 2: Mechanistic divergence. Oxygen is the switch that triggers the parasitic pathway.

Experimental Protocols (The "Fix")

Protocol A: The "Gold Standard" Copper-Free Method

Best for: High-value phenol synthesis where purity is paramount. Why: Eliminating Copper eliminates the mechanism for Glaser coupling entirely.

Reagents:

-

Catalyst:

(1-3 mol%) + XPhos (2-6 mol%) OR -

Base: Cesium Carbonate (

) or DABCO (3.0 equiv). -

Solvent: 1,4-Dioxane or Acetonitrile (degassed).

Step-by-Step:

-

Degas: Sparge solvent with Argon for 30 mins. This is non-negotiable.

-

Charge: Add Aryl Halide (1.0 eq), Base (3.0 eq), and Catalyst to the flask under Argon.

-

Heat: Bring to 60°C.

-

Addition: Add the Terminal Alkyne (1.2 eq) slowly via syringe pump over 1 hour.

-

Why: Keeping free alkyne concentration low prevents self-reaction, even if trace oxidants are present.

-

-

Monitor: TLC every 30 mins.

Protocol B: The "Rescue" Method (Stabilized Cu-Catalysis)

Best for: Difficult substrates (sterically hindered phenols) requiring Copper acceleration.

The Secret Ingredient: Sodium Ascorbate or Ascorbic Acid . Mechanism: Ascorbate acts as a radical scavenger and continuously reduces any formed Cu(II) back to Cu(I), preventing the oxidative homocoupling cycle.

Step-by-Step:

-

Prepare standard Sonogashira conditions (Pd/Cu).

-

Add 10-20 mol% Sodium Ascorbate to the reaction mixture.

-

Add Glucose (optional, 10 mol%) if using aqueous/organic biphasic mixtures (helps reduce dissolved

). -

Proceed with reaction.[1][3][4][5][6][7][8] The mixture should remain lighter in color (yellow/orange) rather than turning the characteristic dark brown/black of alkyne decomposition.

Data & Comparison: Ligand Selection

Choosing the right ligand can physically block the formation of bridging intermediates required for polymerization.

| Ligand Class | Example | Risk of Polymerization | Reaction Rate | Recommendation |

| Simple Phosphines | High | Moderate | Avoid for sensitive alkynes. | |

| Bulky Phosphines | XPhos, t-Bu3P | Low | High | Preferred. Steric bulk prevents metal-center bridging. |

| Bidentate | dppe, dppf | Moderate | Slow | Use only if regioselectivity is the main issue. |

| NHC Carbenes | IPr, IMes | Very Low | Very High | Excellent for Cu-free protocols. |

Frequently Asked Questions (FAQs)

Q: I see a precipitate forming immediately upon adding the alkyne. Is this the polymer?

A: Likely not. If you are using a base like

Q: Can I use TIPS-acetylene to prevent this? A: Yes. Using a protected alkyne (e.g., TIPS-acetylene) completely blocks the terminal proton, rendering polymerization impossible.

-

Workflow: Couple TIPS-acetylene

Isolate -

Trade-off: Adds two synthetic steps but guarantees product purity.

Q: My phenol substrate has a free -OH group. Does this matter?

A: Yes. The acidic phenol proton (

-

Fix: Protect the phenol as an acetate, methyl ether, or silyl ether (TBS) before the coupling.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[5] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

-

Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Specific reference to Chapter 1: Glaser Coupling Mechanisms). Link

-

Gelest, Inc. (2021). Hydrophobicity, Hydrophilicity and Silane Surface Modification. (Technical Guide on Alkyne Protection Strategies). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Steric Management in o-Alkynylphenol Transformations

Status: Operational Ticket ID: OAP-STERIC-001 Subject: Overcoming Steric Hindrance in Heterocycle Synthesis (Benzofurans/Isocoumarins) Assigned Specialist: Senior Application Scientist

Introduction: The Steric Challenge